molecular formula C33H38GdN3Na3O14P B065020 Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate CAS No. 193901-90-5

Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate

Cat. No.: B065020
CAS No.: 193901-90-5
M. Wt: 957.9 g/mol
InChI Key: XGOSYNSWSRUASG-UHFFFAOYSA-H
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Description

Gadofosveset trisodium is a gadolinium-based contrast agent used primarily in magnetic resonance angiography (MRA) to enhance the visibility of blood vessels. It is marketed under the trade names Vasovist and Ablavar. This compound is particularly useful in diagnosing vascular diseases, including aortoiliac occlusive disease in adults with peripheral vascular disease .

Preparation Methods

The synthesis of gadofosveset trisodium involves the complexation of gadolinium with a ligand that includes a diphenylcyclohexylphosphate group. The preparation typically involves multiple steps, including the formation of intermediate compounds and the final complexation with gadolinium. Industrial production methods focus on ensuring high purity and stability of the final product, often involving stringent quality control measures .

Chemical Reactions Analysis

Gadofosveset trisodium primarily undergoes complexation reactions due to the presence of gadolinium. It does not typically undergo oxidation or reduction reactions under normal conditions. The major product formed from these reactions is the gadolinium complex itself, which is stable and exhibits high relaxivity, making it effective as a contrast agent in MRA .

Scientific Research Applications

Gadofosveset trisodium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a contrast agent in various imaging techniques to study chemical processes and molecular structures.

    Biology: Helps in visualizing biological structures and processes, particularly in vascular biology.

    Medicine: Widely used in diagnostic imaging to detect and evaluate vascular diseases, including aortoiliac occlusive disease and other peripheral vascular diseases.

    Industry: Employed in the development of new imaging techniques and contrast agents .

Mechanism of Action

Gadofosveset trisodium exerts its effects by binding reversibly to endogenous serum albumin, resulting in a longer vascular residence time compared to non-protein binding contrast agents. This binding increases the magnetic resonance relaxivity of gadofosveset, decreasing the relaxation time (T1) of water protons, which leads to an increase in signal intensity (brightness) of blood in MRA images .

Comparison with Similar Compounds

Gadofosveset trisodium is unique among gadolinium-based contrast agents due to its ability to bind to serum albumin, resulting in prolonged vascular residence time and enhanced imaging capabilities. Similar compounds include:

Gadofosveset trisodium’s unique binding properties and prolonged imaging capabilities make it a valuable tool in diagnostic imaging and scientific research.

Properties

Key on ui mechanism of action

Gadofosveset binds reversibly to endogenous serum albumin resulting in longer vascular residence time than non-protein binding contrast agents. The binding to serum albumin also increases the magnetic resonance relaxivity of gadofosveset and decreases the relaxation time (Tl) of water protons resulting in an increase in signal intensity (brightness) of blood.

CAS No.

193901-90-5

Molecular Formula

C33H38GdN3Na3O14P

Molecular Weight

957.9 g/mol

IUPAC Name

trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6

InChI Key

XGOSYNSWSRUASG-UHFFFAOYSA-H

SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Canonical SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3]

density

1.1224 g/mL at 25 °C

Synonyms

gadofosveset
gadofosveset trisodium
MS 325
MS-325
Vasovist

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate
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Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate
Reactant of Route 3
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Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate
Reactant of Route 4
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Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate
Reactant of Route 5
Reactant of Route 5
Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate
Reactant of Route 6
Reactant of Route 6
Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate

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